5-(2H-Chromen-3-ylmethylene)-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2H-Chromen-3-ylmethylene)-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one: is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by the presence of a chromene ring, a thiazolidinone ring, and a long dodecyl chain. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2H-Chromen-3-ylmethylene)-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 2H-chromen-3-carbaldehyde with 3-dodecyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a base such as piperidine. The reaction is usually carried out in a solvent like ethanol under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chromene ring, potentially converting it to a dihydrochromene derivative.
Substitution: The dodecyl chain can be a site for various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenation can be achieved using reagents like bromine or iodine in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrochromene derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology and Medicine: Research has shown that derivatives of thiazolidinones, including 5-(2H-Chromen-3-ylmethylene)-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one, exhibit significant biological activities. These include antimicrobial, anti-inflammatory, and anticancer properties .
Mechanism of Action
The mechanism of action of 5-(2H-Chromen-3-ylmethylene)-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The thiazolidinone ring is known to inhibit certain enzymes, while the chromene ring can interact with DNA, leading to potential anticancer effects .
Comparison with Similar Compounds
- **5-(2H-Chromen-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid
- **5-(2H-Chromen-3-ylmethylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Comparison: Compared to its similar compounds, 5-(2H-Chromen-3-ylmethylene)-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one has a longer dodecyl chain, which can influence its solubility and interaction with biological membranes. This unique feature may enhance its biological activity and make it more suitable for certain applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C25H33NO2S2 |
---|---|
Molecular Weight |
443.7 g/mol |
IUPAC Name |
(5Z)-5-(2H-chromen-3-ylmethylidene)-3-dodecyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H33NO2S2/c1-2-3-4-5-6-7-8-9-10-13-16-26-24(27)23(30-25(26)29)18-20-17-21-14-11-12-15-22(21)28-19-20/h11-12,14-15,17-18H,2-10,13,16,19H2,1H3/b23-18- |
InChI Key |
BFDPYDCFLVDGIG-NKFKGCMQSA-N |
Isomeric SMILES |
CCCCCCCCCCCCN1C(=O)/C(=C/C2=CC3=CC=CC=C3OC2)/SC1=S |
Canonical SMILES |
CCCCCCCCCCCCN1C(=O)C(=CC2=CC3=CC=CC=C3OC2)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.